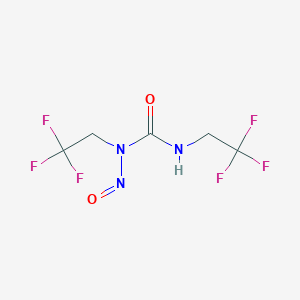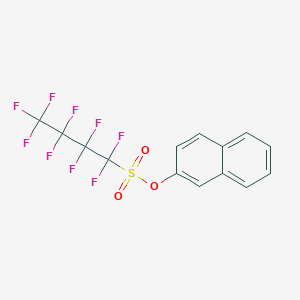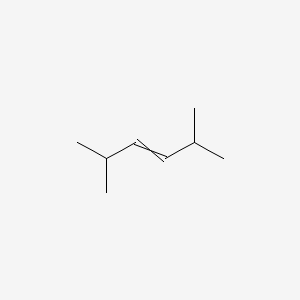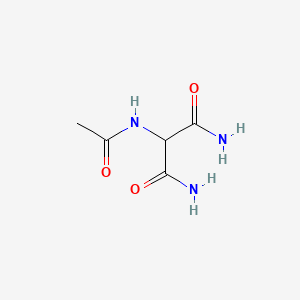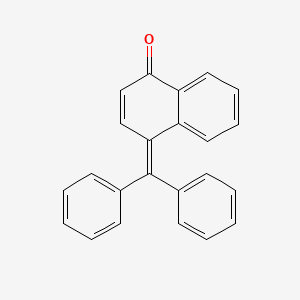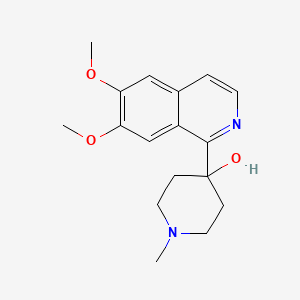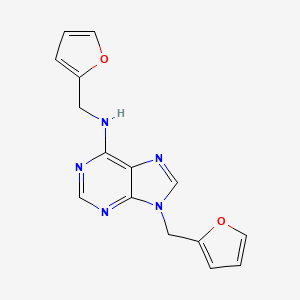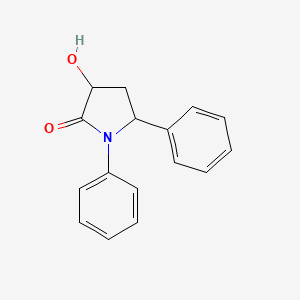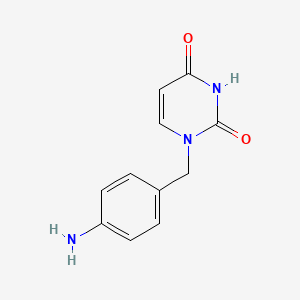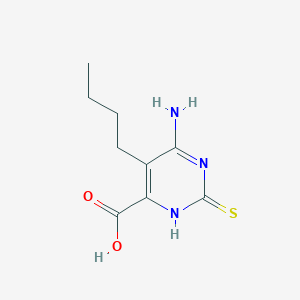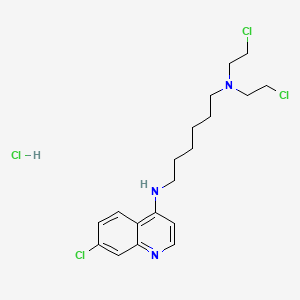
N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride typically involves multiple steps:
Formation of the Chloroquinoline Intermediate: The initial step involves the synthesis of the 7-chloroquinoline moiety. This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The next step involves the alkylation of the chloroquinoline intermediate with hexane-1,6-diamine. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Formation of the Final Compound: The final step involves the introduction of the 2-chloroethyl groups. This can be achieved through the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinoline N-oxides, while reduction could yield the corresponding amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on antimalarial, antibacterial, and anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride likely involves interaction with specific molecular targets and pathways. For example:
Antimalarial Activity: The compound may inhibit the heme detoxification pathway in Plasmodium parasites, similar to other quinoline derivatives.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with DNA or disrupting cellular signaling pathways.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Mefloquine: A quinoline-based antimalarial drug.
Uniqueness
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is unique due to its combination of chloroethyl and chloroquinoline moieties, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
特性
CAS番号 |
88618-72-8 |
|---|---|
分子式 |
C19H27Cl4N3 |
分子量 |
439.2 g/mol |
IUPAC名 |
N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C19H26Cl3N3.ClH/c20-8-13-25(14-9-21)12-4-2-1-3-10-23-18-7-11-24-19-15-16(22)5-6-17(18)19;/h5-7,11,15H,1-4,8-10,12-14H2,(H,23,24);1H |
InChIキー |
OPTIZUCWVPIJMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCCCCN(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

